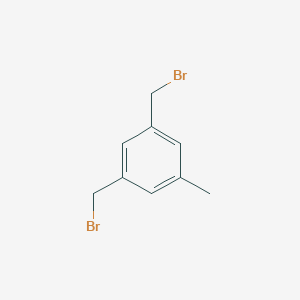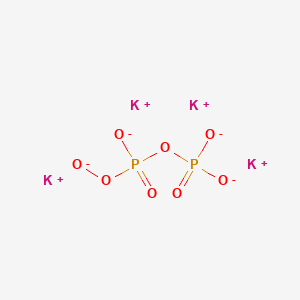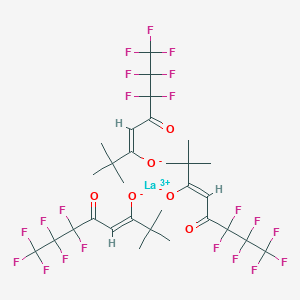
La(fod)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as La(fod)3, is a coordination compound of lanthanum. It belongs to the class of metal beta-diketonates and is known for its unique luminescent properties. This compound is widely used in various scientific research applications due to its stability and ability to form complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) typically involves the reaction of lanthanum chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The ligand exchange reactions are common, where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions typically involve the use of other beta-diketones or similar ligands in an organic solvent under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxide, while reduction may yield lanthanum complexes with reduced ligands.
Scientific Research Applications
Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.
Biology: Employed in the study of biological systems due to its luminescent properties, which allow for the tracking of molecular interactions.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials, such as luminescent materials for displays and sensors.
Mechanism of Action
The mechanism by which lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) exerts its effects is primarily through its ability to form stable complexes with other molecules. The lanthanum ion acts as a central metal ion, coordinating with the oxygen atoms of the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands. This coordination allows the compound to interact with various molecular targets and pathways, leading to its diverse applications in research and industry.
Comparison with Similar Compounds
Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) can be compared with other similar compounds, such as:
Europium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Similar luminescent properties but with different emission spectra.
Samarium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Used in similar applications but with distinct photophysical properties.
Lutetium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Often used in NMR studies due to its unique magnetic properties.
The uniqueness of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) lies in its specific coordination chemistry and the stability of its complexes, making it a valuable compound in various fields of research.
Properties
CAS No. |
19106-89-9 |
|---|---|
Molecular Formula |
C30H33F21LaO6 |
Molecular Weight |
1027.4 g/mol |
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |
InChI Key |
ZBOYYNSAYKHYKM-KYQUTVEVSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[La+3] |
Isomeric SMILES |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[La] |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[La] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
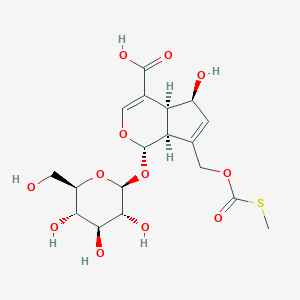
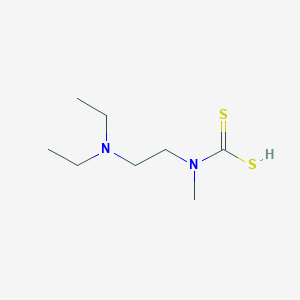
![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)
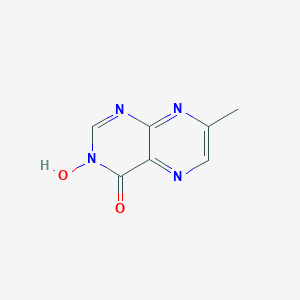
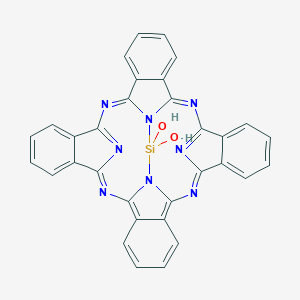

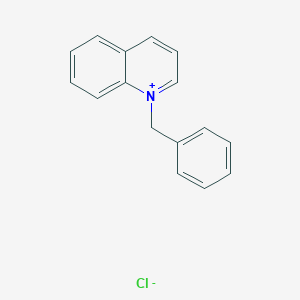

acetate](/img/structure/B103585.png)


